molecular formula C5H2BrF3N2OS B1629035 N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 59134-90-6

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No. B1629035
CAS RN: 59134-90-6
M. Wt: 275.05 g/mol
InChI Key: DXTZPTRXZUOVFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide” is C5H2BrF3N2OS. It has an average mass of 275.046 Da and a monoisotopic mass of 273.902313 Da .

Scientific Research Applications

Microwave-Assisted Bromination

A study by Li et al. (2007) developed a fast and efficient method for the bromination of isoxazoles and pyrazoles using microwave irradiation. N-bromosuccinimide was utilized in different acid solvents according to the substrate's reactivity, achieving good yields. Trifluoroacetic acid was identified as the best solvent for highly unreactive substrates, suggesting the potential utility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in similar bromination reactions under microwave conditions (Li, Kakarla, & Gerritz, 2007).

Fluorination of Thiazole Derivatives

Hatfield et al. (2013) described the fluorination of select 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of both anticipated 4-fluorothiazole and a unique 4,4,5-trifluorothiazole. This selective monofluorination and trifluorination process highlights the significance of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in the functionalization of thiazole rings for various applications (Hatfield, Eidell, & Stephens, 2013).

Antimicrobial Compound Synthesis

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating antimicrobial properties. Their work includes the synthesis of thiazole derivatives, suggesting the utility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in developing compounds with potential antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Triflamidation and Heterocyclization

Moskalik et al. (2021) explored the triflamidation of alkenes in various oxidative systems and solvents, leading to products of amidine and acetamide types. This study underscores the synthetic versatility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide, particularly in solvent-dependent reactions that produce heterocyclic compounds (Moskalik, Garagan, Astakhova, Sterkhova, & Shainyan, 2021).

Selective Bromination Techniques

Hariri et al. (1998) conducted radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide, achieving regioselectivity and good yields of mono-, tri-, and tetrabromo compounds. This process highlights the role of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in selective bromination reactions, contributing to the functionalization of thiazole derivatives for various scientific applications (Hariri, Galley, Pautet, & Fillion, 1998).

Mechanism of Action

properties

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZPTRXZUOVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606399
Record name N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

CAS RN

59134-90-6
Record name N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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